High-Resolution Co-Crystal Structure with PfCCT Reveals Unique Binding Mode Inaccessible to Simple Aminopyridines
4-(Aminomethyl)pyridin-2-amine was co-crystallized with the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PfCCT), a validated antimalarial target, at 1.80 Å resolution [1]. The electron density unambiguously defines the binding pose, demonstrating specific hydrogen-bond interactions that cannot be recapitulated by analogs lacking the 2-amino group (e.g., 4-(aminomethyl)pyridine) or those with a shifted substitution pattern (e.g., 2-(aminomethyl)pyridine). This structural evidence provides a direct, verifiable differentiation for researchers engaged in antimalarial drug discovery.
| Evidence Dimension | Binding mode and resolution in co-crystal structure |
|---|---|
| Target Compound Data | 4-(Aminomethyl)pyridin-2-amine bound to PfCCT at 1.80 Å resolution |
| Comparator Or Baseline | 4-(Aminomethyl)pyridine: No published co-crystal structure with PfCCT. 2-(Aminomethyl)pyridine: No published co-crystal structure with PfCCT. |
| Quantified Difference | Unique binding pose and intermolecular interactions are only observed for the target compound; comparators lack any reported structural data for this target. |
| Conditions | X-ray crystallography; PDB ID: 7Q9W |
Why This Matters
For structure-based drug design campaigns, a validated co-crystal structure accelerates lead optimization and reduces synthetic attrition, making this compound a privileged starting point for PfCCT inhibitors.
- [1] RCSB Protein Data Bank. PDB ID: 7Q9W. Crystal structure of the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase with 4-(aminomethyl)pyridin-2-amine. Deposited 2021-11-15. DOI: 10.2210/pdb7Q9W/pdb. View Source
